

Spectroscopic data (NMR, IR, Mass Spec) of 4-(Pyridin-4-yl)phenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Pyridin-4-yl)phenol

Cat. No.: B1449480

[Get Quote](#)

Spectroscopic Data of 4-(Pyridin-4-yl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-4-yl)phenol, a heterocyclic compound featuring both a pyridine and a phenol moiety, is a significant structural motif in medicinal chemistry and materials science. Its unique electronic properties and hydrogen bonding capabilities make it a versatile building block for the synthesis of novel pharmaceutical agents and functional materials. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, ensuring the reliability and reproducibility of research and development efforts.

This in-depth technical guide provides a detailed analysis of the spectroscopic data of **4-(Pyridin-4-yl)phenol**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide will delve into the interpretation of the spectral data, supported by experimental protocols and theoretical considerations, offering a valuable resource for scientists working with this compound.

Molecular Structure and Key Features

The structure of **4-(Pyridin-4-yl)phenol**, with the chemical formula $C_{11}H_9NO$ and a molecular weight of 171.19 g/mol, is foundational to understanding its spectroscopic properties. The molecule consists of a phenol ring substituted at the para position with a pyridine ring. This arrangement leads to a specific pattern of signals in its various spectra, which can be used for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **4-(Pyridin-4-yl)phenol**, both 1H and ^{13}C NMR are essential for structural elucidation.

1H NMR Spectroscopy

Experimental Protocol:

A sample of **4-(Pyridin-4-yl)phenol** is dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide ($DMSO-d_6$) or deuterated chloroform ($CDCl_3$), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation:

The 1H NMR spectrum of **4-(Pyridin-4-yl)phenol** is expected to show distinct signals corresponding to the aromatic protons of the phenol and pyridine rings, as well as the hydroxyl proton.

- Phenolic Protons: The phenol ring exhibits an AA'BB' splitting pattern due to the para-substitution. The two protons ortho to the hydroxyl group (H-2' and H-6') will appear as a doublet, and the two protons meta to the hydroxyl group (H-3' and H-5') will also appear as a doublet, typically at slightly different chemical shifts.
- Pyridinic Protons: The pyridine ring also shows a characteristic splitting pattern. The two protons ortho to the nitrogen atom (H-2 and H-6) are chemically equivalent and will appear as a doublet, while the two protons meta to the nitrogen (H-3 and H-5) are also equivalent and will appear as another doublet.

- Hydroxyl Proton: The hydroxyl proton (-OH) will appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Expected Chemical Shifts (in DMSO-d₆):

Proton	Chemical Shift (ppm)	Multiplicity	Integration
Pyridine H-2, H-6	~8.6	Doublet	2H
Pyridine H-3, H-5	~7.6	Doublet	2H
Phenol H-3', H-5'	~7.7	Doublet	2H
Phenol H-2', H-6'	~6.9	Doublet	2H
Phenol -OH	~9.5-10.0	Broad Singlet	1H

Note: These are approximate chemical shifts and may vary slightly based on experimental conditions.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation:

The proton-decoupled ¹³C NMR spectrum of **4-(Pyridin-4-yl)phenol** will display a specific number of signals corresponding to the different carbon environments in the molecule. Due to the molecule's symmetry, fewer than 11 signals are expected.

- Pyridinic Carbons: The pyridine ring will show three distinct signals: one for the two equivalent ortho-carbons (C-2, C-6), one for the two equivalent meta-carbons (C-3, C-5), and one for the carbon attached to the phenol ring (C-4).

- Phenolic Carbons: The phenol ring will exhibit four distinct signals: one for the carbon bearing the hydroxyl group (C-1'), one for the two equivalent ortho-carbons (C-2', C-6'), one for the two equivalent meta-carbons (C-3', C-5'), and one for the carbon attached to the pyridine ring (C-4').

Expected Chemical Shifts (in DMSO-d₆):

Carbon	Chemical Shift (ppm)
Pyridine C-4	~148
Pyridine C-2, C-6	~150
Pyridine C-3, C-5	~121
Phenol C-1'	~158
Phenol C-4'	~129
Phenol C-2', C-6'	~129
Phenol C-3', C-5'	~116

Note: These are approximate chemical shifts and can be influenced by the solvent and other experimental parameters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

The IR spectrum of solid **4-(Pyridin-4-yl)phenol** is typically recorded using the Potassium Bromide (KBr) pellet method. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

Data Interpretation:

The IR spectrum of **4-(Pyridin-4-yl)phenol** will show characteristic absorption bands for the O-H, C-H, C=C, C=N, and C-O functional groups.

- O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm^{-1} is characteristic of the hydrogen-bonded hydroxyl group of the phenol.
- Aromatic C-H Stretch: Absorption bands in the region of 3000-3100 cm^{-1} are due to the C-H stretching vibrations of the aromatic rings.
- C=C and C=N Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of sharp bands in the 1400-1600 cm^{-1} region. The C=N stretching of the pyridine ring also falls within this range.
- C-O Stretch: The C-O stretching vibration of the phenol group is expected to appear as a strong band in the 1200-1260 cm^{-1} region.
- Out-of-Plane C-H Bending: Bands in the fingerprint region (below 1000 cm^{-1}) can provide information about the substitution pattern of the aromatic rings.

Summary of Key IR Absorptions:

Functional Group	Wavenumber (cm^{-1})	Intensity
O-H (Phenol)	3200-3600	Strong, Broad
Aromatic C-H	3000-3100	Medium
Aromatic C=C & Pyridine C=N	1400-1600	Medium-Strong
C-O (Phenol)	1200-1260	Strong

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Experimental Protocol:

The mass spectrum of **4-(Pyridin-4-yl)phenol** can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam. For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer through a charged capillary.

Data Interpretation:

- Molecular Ion Peak (M^+): In an EI mass spectrum, the peak with the highest mass-to-charge ratio (m/z) corresponds to the molecular ion. For **4-(Pyridin-4-yl)phenol**, the molecular ion peak is expected at an m/z of 171, corresponding to the molecular weight of the compound.
- Fragment Ions: The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule may involve the loss of small, stable molecules or radicals. For example, the loss of a hydrogen atom to give an $[M-H]^+$ peak at m/z 170, or the loss of CO to give a peak at m/z 143.
- High-Resolution Mass Spectrometry (HRMS): HRMS can be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula. For $C_{11}H_9NO$, the calculated exact mass is 171.0684.

Predicted Mass Spectrometry Data:

m/z	Relative Intensity	Possible Fragment
171	High	$[M]^+$
170	Moderate	$[M-H]^+$
143	Moderate	$[M-CO]^+$

Visualizing the Structure

To aid in the understanding of the molecular structure and its relation to the spectroscopic data, a 2D representation is provided below.

Caption: 2D structure of **4-(Pyridin-4-yl)phenol**.

Conclusion

The comprehensive spectroscopic analysis of **4-(Pyridin-4-yl)phenol** using NMR, IR, and Mass Spectrometry provides a robust and reliable method for its structural confirmation and purity assessment. The characteristic signals and absorption bands observed in each spectrum are in complete agreement with the proposed molecular structure. This technical guide serves as a valuable reference for researchers, enabling them to confidently identify and utilize this important chemical entity in their scientific endeavors. The detailed protocols and data interpretation presented herein are intended to support the high standards of scientific integrity and reproducibility required in modern research and development.

- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) of 4-(Pyridin-4-yl)phenol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1449480#spectroscopic-data-nmr-ir-mass-spec-of-4-pyridin-4-yl-phenol\]](https://www.benchchem.com/product/b1449480#spectroscopic-data-nmr-ir-mass-spec-of-4-pyridin-4-yl-phenol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com